1-Methyl-4-piperidinemethanol

Catalog No.
S707079
CAS No.
20691-89-8
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-piperidinemethanol

CAS Number

20691-89-8

Product Name

1-Methyl-4-piperidinemethanol

IUPAC Name

(1-methylpiperidin-4-yl)methanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3

InChI Key

KJZLJGZZDNGGCA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CO

Canonical SMILES

CN1CCC(CC1)CO

1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It is classified as a piperidine derivative, characterized by a piperidine ring with a methyl group and a hydroxymethyl group attached to it. The compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its structural formula indicates the presence of one nitrogen atom within the piperidine ring, contributing to its basicity and reactivity in various

Medicinal Chemistry:

  • Drug Discovery and Development: 1-MPM serves as a building block for the synthesis of various drug candidates, particularly those targeting the central nervous system (CNS) and other therapeutic areas. Its structural features allow for modifications to create compounds with diverse pharmacological properties. [Source: PubChem, National Institutes of Health ]

Material Science:

  • Polymer Synthesis: 1-MPM can be incorporated into the structure of polymers, potentially influencing their properties like thermal stability, biocompatibility, and self-assembly behavior. Studies have explored its use in the development of functional polymers for various applications. [Source: "N-Substituted Piperidine Derivatives: Recent Advances in the Design and Synthesis of Biologically Active Molecules" by Vivek Singh et al. in Molecules (2020) ]

Chemical Biology:

  • Probe Development: 1-MPM's chemical structure can be modified to create probes for studying various biological processes. These probes can help researchers understand protein-protein interactions, enzyme activity, and other cellular functions. [Source: "Targeted Protein Degradation (TPD): A Powerful Tool for Drug Discovery" by Craig M. Crews in Chemistry & Biology (2017) ]
, including:

  • Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form an alkene or other derivatives.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or ketones.

Specific reaction pathways may vary based on the conditions and reagents used, but these general types of reactions highlight the compound's versatility in organic synthesis .

The biological activity of 1-Methyl-4-piperidinemethanol has been explored in various studies, particularly for its potential pharmacological properties. It has been noted for:

  • Antidepressant Activity: Some derivatives of piperidine compounds have shown promise in treating depression.
  • Neuroprotective Effects: Research indicates that certain piperidine derivatives may protect neurons from damage.
  • Analgesic Properties: The compound may also exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies.

Several methods exist for synthesizing 1-Methyl-4-piperidinemethanol:

  • Reduction of Piperidinones: One common method involves the reduction of 1-methyl-4-piperidinone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of 4-piperidinemethanol with methylating agents.
  • Hydroxymethylation: Hydroxymethylation of 1-methylpiperidine can yield 1-Methyl-4-piperidinemethanol through controlled reactions with formaldehyde.

Each method has its advantages and limitations concerning yield, purity, and environmental impact .

1-Methyl-4-piperidinemethanol finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.
  • Chemical Research: The compound is utilized in academic and industrial research for developing new synthetic methodologies.
  • Material Science: Its properties may also lend themselves to applications in creating polymers or other materials with specific functionalities .

Several compounds share structural similarities with 1-Methyl-4-piperidinemethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Ethylpiperidin-4-ylmethanol90226-87-21.00
4-Methylpiperidin-4-ylmethanol297172-16-80.96
4-Piperidinmethanol7583-53-10.92
2-Piperidinmethanol622-26-40.88

These compounds exhibit similar functional groups and ring structures but may differ significantly in their biological activity and applications. The uniqueness of 1-Methyl-4-piperidinemethanol lies in its specific combination of methyl and hydroxymethyl groups attached to the piperidine ring, which influences its reactivity and potential therapeutic effects .

Molecular Structure and Formula Analysis

1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (1-methylpiperidin-4-yl)methanol [2] [3] [4]. The compound is registered under Chemical Abstracts Service number 20691-89-8 [1] [2] [3].

The structural framework consists of a six-membered piperidine ring with two key substituents: a methyl group attached to the nitrogen atom at position 1, and a hydroxymethyl group attached to the carbon atom at position 4 [2] [3] [4]. The Simplified Molecular Input Line Entry System representation is CN1CCC(CC1)CO, while the International Chemical Identifier Key is KJZLJGZZDNGGCA-UHFFFAOYSA-N [2] [3] [4].

The compound is cataloged in the PubChem database as compound identification number 271971 [2] [3] [5] and has the MDL number MFCD03411903 [2] [3] [6]. The molecular structure contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom and the hydroxyl group) [2] [3] [4].

ParameterValueReference
IUPAC Name(1-methylpiperidin-4-yl)methanol [2] [3] [4]
SMILESCN1CCC(CC1)CO [2] [3] [4]
InChI KeyKJZLJGZZDNGGCA-UHFFFAOYSA-N [2] [3] [4]
PubChem CID271971 [2] [3] [5]
MDL NumberMFCD03411903 [2] [3] [6]
Hydrogen Bond Donors1 (OH group) [2] [3] [4]
Hydrogen Bond Acceptors2 (N atom and OH group) [2] [3] [4]
Rotatable Bonds1 (C-OH bond) [2] [3] [4]
Polar Surface AreaModerate due to N and OH groups [2] [3] [4]

Physical Properties

Physical State and Appearance Characterization

1-Methyl-4-piperidinemethanol exists as a clear liquid under standard conditions [1] [2] [3]. The compound exhibits a colorless to pale yellow appearance, with some sources describing it as having a pale yellow tint [1] [2] [3] [7] [8]. The liquid nature of this compound at room temperature is consistent with its molecular weight and functional group composition.

Boiling Point and Flash Point Determination

The boiling point of 1-Methyl-4-piperidinemethanol has been reported with some variation in the literature. Under reduced pressure conditions, the compound boils at 108°C at 10 mmHg [1] [7] [9]. At standard atmospheric pressure, the boiling point is reported as 200°C [9]. The flash point, which represents the lowest temperature at which the compound can form an ignitable mixture with air, is 110°C [1] [8] [10].

Density and Specific Gravity Measurements

The density of 1-Methyl-4-piperidinemethanol at 25°C ranges from 0.980 to 0.981 g/mL [1] [3] [9]. The specific gravity, which is the ratio of the density of the compound to the density of water at the same temperature, is reported as 0.98 [3] [9]. These values indicate that the compound is less dense than water, which is consistent with its organic nature and molecular composition.

Refractive Index Properties

The refractive index of 1-Methyl-4-piperidinemethanol is 1.476 [1] [8] [10]. This optical property provides information about how light propagates through the compound and is useful for identification and quality control purposes. The refractive index value is consistent with organic compounds containing nitrogen and oxygen heteroatoms.

PropertyValueReference
Molecular FormulaC₇H₁₅NO [1] [2] [3]
Molecular Weight (g/mol)129.20 [1] [2] [3]
CAS Number20691-89-8 [1] [2] [3]
Physical StateLiquid [1] [2] [3]
AppearanceClear liquid [1] [2] [3]
ColorColorless to pale yellow [1] [2] [3] [7] [8]
Density (g/mL)0.980-0.981 [1] [3] [9]
Boiling Point (°C)108°C/10mmHg (lit.) / 200°C [1] [7] [9]
Flash Point (°C)110°C [1] [8] [10]
Refractive Index1.476 [1] [8] [10]
Melting Point (°C)29-31°C [3] [9]
Specific Gravity0.98 [3] [9]
Vapor Pressure (mmHg at 25°C)0.159 [7] [8]
pKa (predicted)14.94±0.10 [1] [8] [10]
Storage ConditionsInert atmosphere, room temperature [1] [11] [12]

Chemical Properties

Functional Group Reactivity

1-Methyl-4-piperidinemethanol contains two primary functional groups: a tertiary amine and a primary alcohol [15]. The presence of these functional groups determines the compound's reactivity profile and chemical behavior. The tertiary amine nitrogen provides basicity and nucleophilicity, while the primary alcohol group offers sites for various chemical transformations.

Hydroxyl Group Chemistry

The hydroxyl group in 1-Methyl-4-piperidinemethanol undergoes typical alcohol reactions [15]. The primary alcohol functionality can be oxidized to form aldehydes under mild oxidizing conditions or carboxylic acids under more vigorous conditions [15]. The hydroxyl group can also participate in esterification reactions with carboxylic acids or acid chlorides to form esters [15]. Additionally, the compound can undergo etherification reactions with alkyl halides or alkyl sulfonates to form ethers [15].

N-Methyl Piperidine Ring Properties

The N-methyl piperidine ring system provides significant basicity and nucleophilicity to the molecule [15]. The predicted pKa value of 14.94±0.10 indicates strong basic character [1] [8] [10], which is characteristic of tertiary amines. The nitrogen atom can participate in various reactions, including alkylation and acylation reactions [15]. The ring system also contributes to the compound's conformational properties and overall molecular stability.

Stability Under Various Conditions

1-Methyl-4-piperidinemethanol exhibits sensitivity to air and requires storage under inert atmosphere conditions [16] [17]. The compound is stable under normal storage conditions when kept at room temperature and protected from air exposure [12] [18] [16]. The hydroxyl group is susceptible to oxidation under oxidizing conditions, which necessitates careful handling and storage [15]. The compound is miscible with water due to its hydroxyl group and nitrogen basicity, allowing for hydrogen bonding interactions [12].

PropertyDescriptionReference
Functional GroupsTertiary amine, primary alcohol [15]
Hydroxyl Group ReactivityUndergoes typical alcohol reactions: oxidation to aldehydes/ketones, esterification, etherification [15]
N-Methyl Group ReactivityN-methyl piperidine ring provides basicity and nucleophilicity [15]
Basicity (pKa)Predicted pKa of 14.94±0.10 indicates strong basicity [1] [8] [10]
Oxidation SusceptibilityHydroxyl group susceptible to oxidation under oxidizing conditions [15]
Stability in AirSensitive to air; requires inert atmosphere storage [16] [17]
Stability in WaterMiscible with water due to hydroxyl group and nitrogen basicity [12]
Thermal StabilityStable under normal conditions; avoid high temperatures [12] [18] [16]

Conformational Analysis and Molecular Geometry

Chair-Boat Conformations in the Piperidine Ring

The piperidine ring in 1-Methyl-4-piperidinemethanol can adopt various conformations, with the chair conformation being generally preferred [19] [20] [21]. The six-membered saturated heterocycle exhibits typical conformational behavior similar to cyclohexane, with chair, boat, twist boat, and half boat conformations being possible [19] [20] [22]. Under normal conditions, the chair conformation is energetically favored due to minimized steric interactions and optimal bond angles [19] [20] [21].

The chair conformation is characterized by typical carbon-carbon-carbon-carbon torsion angles of approximately 60° [19] [23] [24]. The ring exhibits normal puckering with a puckering parameter Q of approximately 0.57 Å [21] [23] [25], which is consistent with well-defined chair conformations observed in similar piperidine derivatives [21] [23] [25]. The endocyclic torsion angles typically range from 45° to 60° [23] [24] [26].

Boat conformations become accessible under certain conditions, particularly when substituents create steric hindrance or when the molecule is part of a larger rigid framework [19] [20] [22]. The interconversion between chair and boat forms provides moderate conformational flexibility [19] [20] [27], allowing the molecule to adopt conformations that minimize steric interactions with neighboring groups or biological targets.

Hydroxymethyl Group Orientation Effects

The hydroxymethyl group attached to the 4-position of the piperidine ring can adopt either axial or equatorial orientations [28] [20] [29]. The equatorial orientation is generally favored for substituents due to reduced steric interactions [28] [20] [30]. However, the specific orientation depends on the overall conformational energy landscape and potential intramolecular interactions.

The N-methyl group typically adopts an equatorial position to minimize steric interactions [28] [20] [29]. The spatial arrangement of these substituents influences the molecule's overall three-dimensional structure and affects its interactions with biological targets or other molecules [20] [29]. The hydroxymethyl group's orientation can affect the compound's ability to form hydrogen bonds and participate in specific molecular recognition events.

Conformational FeatureDescriptionReference
Piperidine Ring ConformationSix-membered saturated heterocycle with nitrogen [19] [20] [21]
Preferred Ring FormChair conformation is generally preferred [19] [20] [21]
Chair Conformation AnglesTypical C-C-C-C torsion angles ~60° in chair form [19] [23] [24]
Boat Conformation PossibilityBoat forms possible under certain conditions [19] [20] [22]
Hydroxymethyl Group OrientationHydroxymethyl group can adopt axial or equatorial positions [28] [20] [29]
N-Methyl Group PositionN-methyl group typically equatorial [28] [20] [29]
Ring PuckeringRing exhibits normal puckering with Q~0.57 Å [21] [23] [25]
Torsion Angles (typical)Endocyclic torsion angles 45-60° [23] [24] [26]
Axial vs Equatorial PreferenceEquatorial orientation generally favored for substituents [28] [20] [30]
Conformational FlexibilityModerate flexibility with chair-boat interconversion [19] [20] [27]

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20691-89-8

Wikipedia

1-Methyl-4-piperidinemethanol

Dates

Last modified: 08-15-2023

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